Cas no 81282-13-5 (5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol)

5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (5-(4-chlorophenyl)isoxazol-3-yl)methanol
- [5-(4-Chlorophenyl)isoxazol-3-yl]methanol
- 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol
- 81282-13-5
- MFCD01444076
- EN300-236086
- 5N-601S
- Z1269159625
- [5-(4-chlorophenyl)-3-isoxazolyl]methanol
- DTXSID20394211
- WTWQKJNNBWALNH-UHFFFAOYSA-N
- FT-0727407
- [5-(4-chlorophenyl)-isoxazole-3-yl]-methyl alcohol
- F2135-0539
- SCHEMBL5442956
- US11634391, Compound 166
- (5-(4-Chlorophenyl)-3-isoxazolyl)methanol
- [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
- BDBM600922
- AKOS002671658
- CCG-309936
- DB-027125
-
- MDL: MFCD01444076
- Inchi: InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
- InChI Key: WTWQKJNNBWALNH-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=CC(=NO2)CO
Computed Properties
- Exact Mass: 209.0243562g/mol
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3Ų
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236086-0.5g |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
81282-13-5 | 95.0% | 0.5g |
$352.0 | 2025-02-20 | |
TRC | C385615-250mg |
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol |
81282-13-5 | 250mg |
$ 295.00 | 2022-06-06 | ||
TRC | C385615-25mg |
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol |
81282-13-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR32886-1g |
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
81282-13-5 | 95% | 1g |
£462.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1262136-250mg |
(5-(4-CHLOROPHENYL)ISOXAZOL-3-YL)METHANOL |
81282-13-5 | 98% (HPLC) | 250mg |
$215 | 2024-06-07 | |
Enamine | EN300-236086-1.0g |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
81282-13-5 | 95.0% | 1.0g |
$450.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1262136-100mg |
(5-(4-CHLOROPHENYL)ISOXAZOL-3-YL)METHANOL |
81282-13-5 | 98% (HPLC) | 100mg |
$165 | 2024-06-07 | |
Enamine | EN300-236086-5g |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
81282-13-5 | 95% | 5g |
$1150.0 | 2023-09-15 | |
A2B Chem LLC | AC60818-1g |
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol |
81282-13-5 | ≥ 98% (HPLC) | 1g |
$392.00 | 2024-04-19 | |
Aaron | AR005M3I-1g |
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol |
81282-13-5 | 97% | 1g |
$606.00 | 2025-03-20 |
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol Related Literature
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol
Introduction to 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol (CAS No. 81282-13-5)
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 81282-13-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a 4-chlorophenyl group and an oxazol ring system imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further chemical modifications and therapeutic investigations.
The compound’s molecular structure consists of a hydroxymethyl group attached to an oxazole ring, which is further substituted with a chlorobenzene moiety. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, thereby opening avenues for the development of novel pharmacological agents. The 4-chlorophenyl substituent, in particular, is known for its ability to enhance binding affinity and metabolic stability in drug molecules.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Oxazoles are heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the oxazol ring into pharmaceutical candidates has shown promise in modulating various disease pathways. Specifically, 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol has been investigated for its potential role in inhibiting key enzymes involved in cancer progression.
Recent studies have highlighted the compound’s efficacy in preclinical models as an inhibitor of kinases and other enzymes that play crucial roles in tumor growth and metastasis. The hydroxymethyl group on the oxazole ring provides a site for further derivatization, enabling the synthesis of analogs with enhanced potency and selectivity. This flexibility has made 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol a versatile intermediate in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol but also provide insights into the development of related derivatives.
The pharmacological profile of 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol has been extensively studied in vitro and in vivo. Initial findings suggest that the compound exhibits moderate activity against certain cancer cell lines, with mechanisms potentially involving inhibition of signaling pathways associated with cell proliferation and survival. Additionally, the compound’s interaction with biological targets has been explored using computational modeling techniques, which have helped predict its binding affinity and potential side effects.
The structural features of 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol make it an attractive candidate for further optimization. By modifying the substituents on the oxazole ring or introducing additional functional groups at strategic positions, chemists can fine-tune its pharmacokinetic properties and therapeutic efficacy. Such modifications are crucial for developing drug candidates that meet stringent criteria for safety and efficacy before transitioning to clinical trials.
In conclusion, 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol (CAS No. 81282-13-5) represents a promising compound in pharmaceutical research due to its unique structural attributes and biological activities. Its potential applications in oncology and other therapeutic areas underscore its importance as a chemical scaffold for drug discovery. As research continues to uncover new insights into its mechanism of action and pharmacological effects, this compound is poised to contribute significantly to the development of next-generation pharmaceuticals.
81282-13-5 (5-(4-chlorophenyl)-1,2-oxazol-3-ylmethanol) Related Products
- 1619-37-0((5-phenyl-1,2-oxazol-3-yl)methanol)
- 1823307-37-4(4-(5-Methylpyridin-2-yl)-1,3-oxazolidin-2-one)
- 2137661-41-5(3-Piperidinemethanol, 1-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 2228687-54-3(tert-butyl N-2-(3-fluoro-4-hydroxyphenyl)-1-oxopropan-2-ylcarbamate)
- 2138228-07-4(3-(3,3-Dimethylbutoxy)-2,2-difluoropropanoic acid)
- 1807281-09-9(5-Cyano-2,3-difluorobenzyl chloride)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 2164-19-4(cis-2-methylcyclohexanamine)
- 24892-81-7(Benzene,1-chloro-2-(1-phenylethenyl)-)
- 1309436-65-4(1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one)
